Computed Lipophilicity (XLogP3): 2-Pyridyl Isomer vs. 3- and 4-Pyridyl Regioisomers
The ortho (2-pyridyl) regioisomer exhibits a computed XLogP3 of 1.4, compared to 1.3 for both the 3-pyridyl (meta) and 4-pyridyl (para) regioisomers [1]. This ΔXLogP3 of +0.1 represents a measurable difference in predicted lipophilicity, despite identical molecular formulae (C₁₁H₁₃NO, MW 175.23) across all three isomers. While the absolute magnitude is modest, this difference can translate into distinguishable chromatographic retention times and altered LogD profiles under physiological pH conditions.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem CID 203004) |
| Comparator Or Baseline | XLogP3 = 1.3 for both 2-(3-pyridylmethyl)cyclopentanone (CID 203000) and 2-(4-pyridylmethyl)cyclopentanone (CID 203001) |
| Quantified Difference | ΔXLogP3 = +0.1 (2-isomer vs. 3- and 4-isomers) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Lipophilicity differences between regioisomers can affect HPLC retention times, membrane permeability predictions, and compound partitioning in biphasic reaction systems—parameters directly relevant to both analytical method development and medicinal chemistry optimization.
- [1] PubChem: XLogP3-AA values for CID 203004 (2-isomer): 1.4; CID 203000 (3-isomer): 1.3; CID 203001 (4-isomer): 1.3. National Center for Biotechnology Information, computed by XLogP3 3.0. View Source
